![molecular formula C18H16ClN3O B14740987 9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride CAS No. 6625-37-2](/img/structure/B14740987.png)
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride is a chemical compound known for its vibrant color and unique chemical properties. It belongs to the class of phenoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their structure. This compound is often used in various scientific research applications due to its fluorescent properties and ability to act as a dye.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride typically involves the reaction of 9H-benzo[a]phenoxazin-5-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and fluorescent probe in various chemical analyses.
Biology: Employed in staining biological samples for microscopy and imaging studies.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, making it useful for imaging and diagnostic purposes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Nile Blue: Another phenoxazine derivative with similar fluorescent properties.
Meldola’s Blue: Known for its use as a redox indicator and dye.
9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one: A compound with similar structural features and applications.
Uniqueness
9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride stands out due to its specific fluorescent properties and versatility in various scientific applications. Its ability to undergo different chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Propiedades
Número CAS |
6625-37-2 |
|---|---|
Fórmula molecular |
C18H16ClN3O |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
(5-aminobenzo[a]phenoxazin-9-ylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C18H15N3O.ClH/c1-21(2)11-7-8-15-16(9-11)22-17-10-14(19)12-5-3-4-6-13(12)18(17)20-15;/h3-10,19H,1-2H3;1H |
Clave InChI |
YYUXKMPVHZJDEQ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


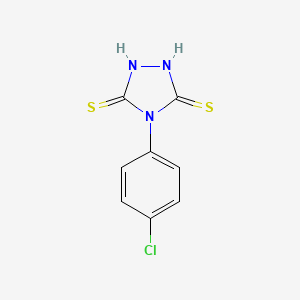
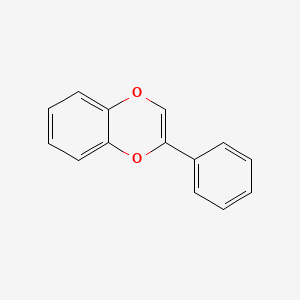
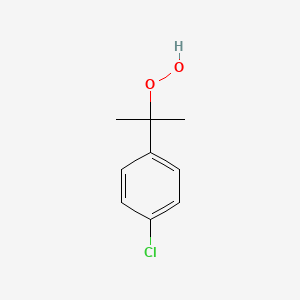
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
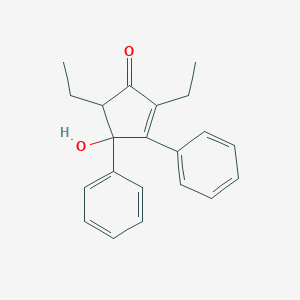
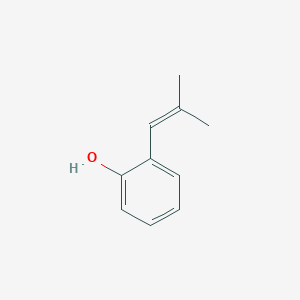
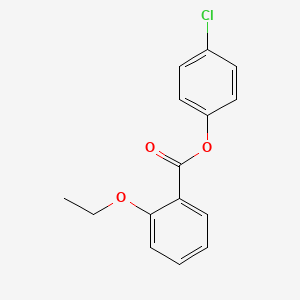
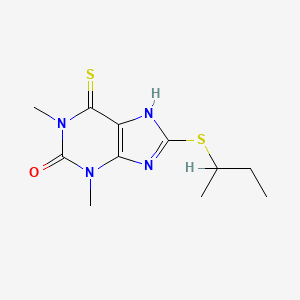

![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)

![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
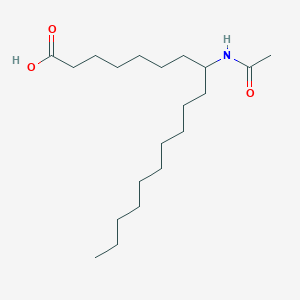
![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
